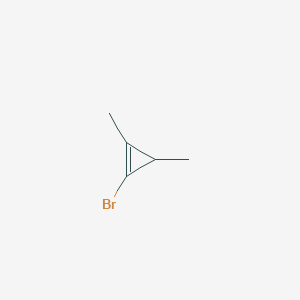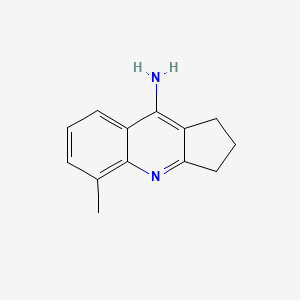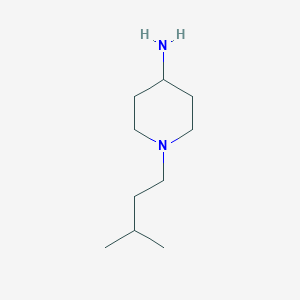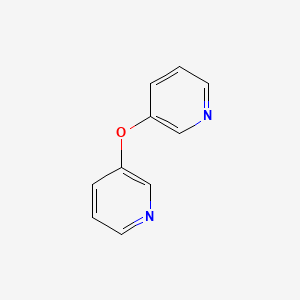![molecular formula C16H13IN2O3S B13943233 5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid CAS No. 531541-11-4](/img/structure/B13943233.png)
5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid is a complex organic compound with the molecular formula C16H13IN2O3S This compound is characterized by the presence of an iodine atom, a benzoic acid moiety, and a thioamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid typically involves multiple steps, including iodination, acylation, and thioamide formation. One common synthetic route is as follows:
Iodination: The starting material, 2-amino benzoic acid, is iodinated using iodine and an oxidizing agent such as sodium iodate in an acidic medium to yield 5-iodo-2-amino benzoic acid.
Acylation: The iodinated product is then acylated with 2-methylbenzoyl chloride in the presence of a base like pyridine to form 5-iodo-2-({[(2-methylphenyl)carbonyl]amino}benzoic acid.
Thioamide Formation: Finally, the acylated product undergoes thioamide formation by reacting with thiourea in an appropriate solvent such as ethanol under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thioamide group can be oxidized to a sulfonamide or reduced to a thiol.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution of the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used for the oxidation of the thioamide group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for the reduction of the thioamide group.
Major Products Formed
Substitution: Products such as 5-azido-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid.
Oxidation: Products such as 5-iodo-2-({[(2-methylphenyl)carbonyl]carbamoyl}amino)benzoic acid.
Reduction: Products such as this compound.
Applications De Recherche Scientifique
5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The iodine atom and thioamide group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of their functions and subsequent biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodo-2-({[(2-methylphenyl)carbonyl]amino}benzoic acid): Lacks the thioamide group, which may result in different reactivity and biological activity.
2-Iodo-5-methylbenzoic acid: Lacks the acyl and thioamide groups, making it less complex and potentially less active in certain applications.
5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamoyl}amino)benzoic acid: Contains a carbamoyl group instead of a thioamide group, which may alter its chemical and biological properties.
Uniqueness
5-Iodo-2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid is unique due to the presence of both an iodine atom and a thioamide group, which confer distinct reactivity and potential biological activities. Its structural complexity makes it a valuable compound for various research applications.
Propriétés
Numéro CAS |
531541-11-4 |
|---|---|
Formule moléculaire |
C16H13IN2O3S |
Poids moléculaire |
440.3 g/mol |
Nom IUPAC |
5-iodo-2-[(2-methylbenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H13IN2O3S/c1-9-4-2-3-5-11(9)14(20)19-16(23)18-13-7-6-10(17)8-12(13)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,23) |
Clé InChI |
FHJWJSZFTIYKRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



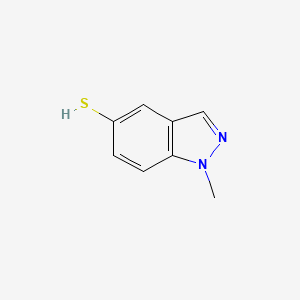


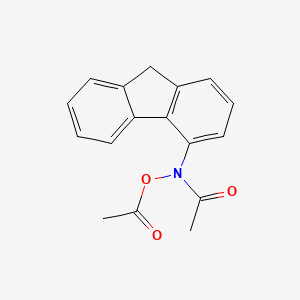


![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
